

6-Acetyl-2(3H)-benzothiazolone chemical properties and structure

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Compound of Interest

Compound Name: 6-Acetyl-2(3H)-benzothiazolone

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6-Acetyl-2(3H)-benzothiazolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for **6-Acetyl-2(3H)-benzothiazolone**. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug discovery.

Core Chemical Properties

6-Acetyl-2(3H)-benzothiazolone is a heterocyclic organic compound incorporating a benzothiazole core functionalized with an acetyl group. Its key chemical identifiers and physical properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₇ NO ₂ S	[1] [2]
Molecular Weight	193.22 g/mol	[1]
CAS Number	133044-44-7	[2]
IUPAC Name	6-acetyl-1,3-benzothiazol-2(3H)-one	[2]
Appearance	White to pale cream powder	[2] [3]
Melting Point	189.5-195.5 °C	[2] [3]
SMILES	CC(=O)C1=CC2=C(C=C1)SC(=O)N2	[2]
InChI Key	UFRAIEFXNRTICG-UHFFFAOYSA-N	[2]

Chemical Structure

The structure of **6-Acetyl-2(3H)-benzothiazolone** consists of a bicyclic system where a benzene ring is fused to a thiazole ring. The thiazole ring contains a ketone group at the 2-position and a nitrogen atom at the 3-position. An acetyl group is attached to the 6-position of the benzene ring.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **6-Acetyl-2(3H)-benzothiazolone** is not readily available in the reviewed literature, a general and efficient method for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives has been reported, which can be adapted for this specific compound.[\[4\]](#)

General Microwave-Assisted Synthesis of 6-Acy1-1,3-benzothiazol-2(3H)-one Derivatives[\[4\]](#)[\[5\]](#)

This method offers a rapid and efficient route with reduced reaction times compared to conventional heating methods.[\[4\]](#)

- Reactants: A suitable starting benzothiazolone precursor and an acylating agent.
- Reaction Conditions: The reactants are subjected to microwave irradiation (MWI).[\[4\]](#)
- Work-up:
 - The reaction mixture is poured into crushed ice.[\[5\]](#)
 - The resulting mixture is stirred for approximately one hour.[\[5\]](#)
 - The precipitated solid product is collected by suction filtration.[\[5\]](#)
 - The solid is washed with 5% sodium bicarbonate (NaHCO_3) solution and then with water.[\[5\]](#)
 - The product is dried and can be further purified by crystallization from an appropriate solvent.[\[5\]](#)



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General workflow for the microwave-assisted synthesis of 6-acetyl-1,3-benzothiazol-2(3H)-one derivatives.

Spectral Data Analysis

Detailed spectral data for **6-Acetyl-2(3H)-benzothiazolone** is not explicitly published. However, based on data from closely related benzothiazole derivatives, the following characteristic spectral features can be anticipated.[\[6\]](#)[\[7\]](#)

Spectroscopy	Expected Peaks and Features
¹ H NMR (DMSO-d ₆)	<ul style="list-style-type: none">- Aromatic protons (C₆H₃) appearing as multiplets in the range of δ 7.0-8.0 ppm.- A singlet for the acetyl methyl protons (CH₃) around δ 2.5 ppm.- A broad singlet for the NH proton, typically downfield.
¹³ C NMR (DMSO-d ₆)	<ul style="list-style-type: none">- Carbonyl carbon of the acetyl group (C=O) around δ 195-200 ppm.- Carbonyl carbon of the thiazolone ring (C=O) around δ 170 ppm.- Aromatic carbons in the range of δ 110-150 ppm.- Methyl carbon of the acetyl group (CH₃) around δ 25-30 ppm.
FT-IR (KBr)	<ul style="list-style-type: none">- N-H stretching vibration around 3100-3300 cm⁻¹.- C=O stretching of the thiazolone ring around 1680-1700 cm⁻¹.- C=O stretching of the acetyl group around 1660-1680 cm⁻¹.- Aromatic C=C stretching vibrations in the range of 1400-1600 cm⁻¹.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) corresponding to the molecular weight of 193.22.- Fragmentation patterns may involve the loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z 150.Further fragmentation of the benzothiazolone ring system would also be expected.[8][9][10][11]

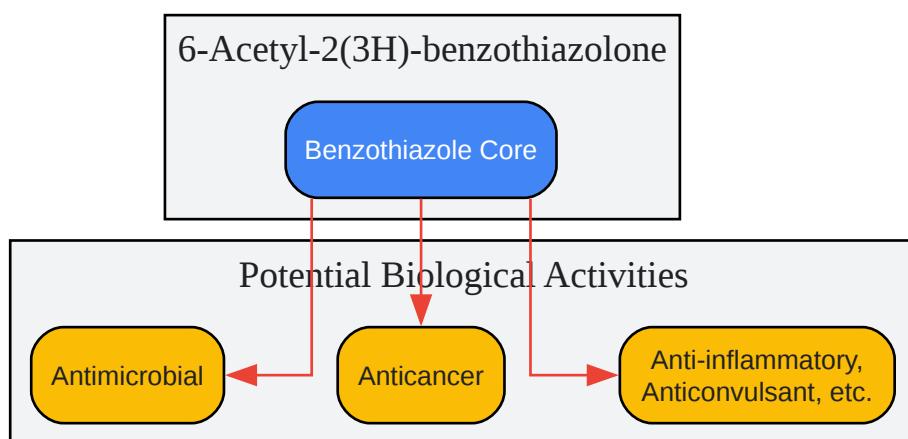
Biological Activity

The biological activities of **6-Acetyl-2(3H)-benzothiazolone** have not been extensively studied. However, the broader class of benzothiazole derivatives is known to exhibit a wide range of pharmacological properties.[\[12\]](#)[\[13\]](#)

Potential Areas of Biological Relevance:

- **Antimicrobial Activity:** Many benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties.[14]
- **Anticancer Activity:** Certain benzothiazole compounds have shown potent antiproliferative effects against various cancer cell lines.[13][15]
- **Other Activities:** The benzothiazole scaffold is also associated with anti-inflammatory, anticonvulsant, and antidiabetic activities.[12][15]

It is important to note that these are general activities of the benzothiazole class, and specific testing of **6-Acetyl-2(3H)-benzothiazolone** is required to determine its unique biological profile.



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Potential biological activities of the benzothiazole scaffold.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the involvement of **6-Acetyl-2(3H)-benzothiazolone** in any particular signaling pathways. Research on related benzothiazole derivatives suggests potential interactions with various cellular targets, but direct evidence for this specific compound is lacking.[16] Further investigation is required to elucidate its mechanism of action and potential signaling pathway modulation.

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